molecular formula C11H23N7 B1211689 N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No. B1211689
M. Wt: 253.35 g/mol
InChI Key: YWVAFGKAVNYSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.

Scientific Research Applications

Electrochemical Applications

  • Coated Graphite Electrode and Polymeric Membrane Electrode : Schiff bases derived from triazine compounds, such as N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine, have been studied for their potential in creating selective electrodes for Sm3+ ions. These electrodes demonstrated promising characteristics like low detection limits and fast response times, making them useful for analyzing medicinal plants and soil samples (Upadhyay et al., 2012).

Analytical Chemistry

  • Luminescence and Computational Studies : Research into the low-lying excited states of sym-triazines, including variants similar to the specified triazine compound, has been conducted. These studies combine computational methods with luminescence measurements to understand the absorption and emission features of these compounds (Oliva et al., 2005).

  • Crystal Structure Analysis : The crystal structure of various triazine derivatives has been examined to understand their molecular conformations and intermolecular interactions. Such studies are crucial in designing materials with specific properties (Pan & Jian, 2009).

Material Science

  • Hydrogen-Bonded Crystals Engineering : Triazine derivatives have been used to design ligands that react with metals like Ag(I) to create structures held together by hydrogen bonds and coordinative interactions. This is significant in the field of crystal engineering and design (Duong et al., 2011).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of triazine derivatives demonstrates a method for creating these compounds efficiently, which is valuable for various applications in organic chemistry (Moustafa et al., 2020).

Medicinal Chemistry

  • Anticancer Properties Screening : Some triazine derivatives have been synthesized and screened for their potential anticancer properties. Such research is essential in the development of new therapeutic agents (Junaid et al., 2019).

  • Complexes with Biological Significance : Research into the formation of complexes involving triazine derivatives with metals like Ru(III) and Se(IV) has been carried out, revealing insights into their structural and biological properties (Al-Khodir et al., 2019).

properties

Molecular Formula

C11H23N7

Molecular Weight

253.35 g/mol

IUPAC Name

2-N,4-N-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H23N7/c1-10(2,3)16-7-13-8(17-11(4,5)6)15-9(14-7)18-12/h12H2,1-6H3,(H3,13,14,15,16,17,18)

InChI Key

YWVAFGKAVNYSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NN)NC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
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N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
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N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
N2,N4-ditert-butyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

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